An In-depth Technical Guide to 3,3'-Dioctyldiphenylamine (CAS 38165-76-3): Properties, Synthesis, and Applications
An In-depth Technical Guide to 3,3'-Dioctyldiphenylamine (CAS 38165-76-3): Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive analysis of the physical and chemical properties of dioctyldiphenylamine, with a specific focus on the 3,3'- isomer (CAS 38165-76-3). It is important to note that publicly available experimental data for the 3,3'-dioctyldiphenylamine isomer is scarce. Consequently, this guide synthesizes information on the general class of dioctyldiphenylamines, drawing extensively from the well-documented 4,4'-dioctyldiphenylamine isomer (CAS 101-67-7) to infer and contextualize the properties of the 3,3'- variant. This document is intended for researchers, chemists, and professionals in the lubricant, polymer, and drug development industries who require a detailed understanding of this class of antioxidant compounds. We will delve into its molecular structure, physicochemical properties, typical synthesis routes, reactivity, and key industrial applications, while clearly delineating between established data for related isomers and the specific target compound.
Introduction and Isomeric Context
Dioctyldiphenylamine (DODPA) refers to a group of aromatic amines characterized by a central diphenylamine core functionalized with two octyl chains. The position of these alkyl chains on the phenyl rings dictates the specific isomer and significantly influences its physical properties, such as melting point and solubility, due to effects on molecular symmetry and crystal packing. While several positional isomers exist, the most commercially significant and well-characterized is 4,4'-dioctyldiphenylamine.
This guide addresses the specific request for information on 3,3'-Dioctyldiphenylamine . However, the reader must be aware that the vast majority of scientific literature and safety data pertains to the 4,4'- isomer or to unspecified mixtures sold under the general "dioctyldiphenylamine" name. The structural difference is illustrated below.
Caption: Chemical structure of 3,3'-Dioctyldiphenylamine.
The primary utility of dioctyldiphenylamines stems from their function as high-temperature antioxidants.[1] The secondary amine (-NH-) proton is a facile hydrogen donor, enabling the molecule to scavenge and neutralize peroxy radicals, thereby terminating the auto-oxidation chain reactions that lead to the degradation of materials like lubricants, rubbers, and plastics.[1][2]
Physicochemical Properties
The physical and chemical properties of dioctyldiphenylamines are largely dictated by the bulky, nonpolar octyl groups, which confer high solubility in hydrocarbon-based materials, and the central polar amine group, which is the site of its antioxidant activity.
General Identification
The table below summarizes key identifiers for 3,3'-Dioctyldiphenylamine and its more commonly referenced isomer, 4,4'-Dioctyldiphenylamine.
| Property | 3,3'-Dioctyldiphenylamine | 4,4'-Dioctyldiphenylamine |
| CAS Number | 38165-76-3 | 101-67-7[3] |
| Molecular Formula | C₂₈H₄₃N[4] | C₂₈H₄₃N[3] |
| Molecular Weight | 393.60 g/mol [4] | 393.65 g/mol [3] |
| IUPAC Name | 3-octyl-N-(3-octylphenyl)aniline | 4-octyl-N-(4-octylphenyl)aniline[2] |
| Synonyms | Bis(3-octylphenyl)amine | Bis(4-octylphenyl)amine, p,p'-Dioctyldiphenylamine[5] |
Physical Properties
| Property | Value (for 4,4'-Dioctyldiphenylamine) | Source(s) |
| Appearance | White powder or beige/light tan solid. | [2][3][5] |
| Odor | Slight amine odor. | [2][3] |
| Melting Point | 96 - 97 °C (205 - 207 °F) | [3][5] |
| Boiling Point | ~509 °C at 760 mmHg (estimate) | [3][6] |
| Flash Point | 213 °C (415 °F) | [5][6] |
| Density | 0.94 - 0.99 g/cm³ | [2][5] |
| Vapor Pressure | 1.71 x 10⁻¹⁰ mmHg at 25°C | [2] |
| Water Solubility | Insoluble (<0.1 g/100 mL at 21 °C) | [2][3] |
| Solubility in Organics | Soluble in acetone; sparingly soluble in DMSO; slightly soluble in ethanol. | [2][3] |
| LogP (Octanol/Water) | 11.60 (computed for 3,3'-isomer) | [4] |
Chemical Properties and Reactivity
Antioxidant Mechanism
The primary chemical function of dioctyldiphenylamine is to act as a radical-scavenging antioxidant. In environments where materials are exposed to heat and oxygen, auto-oxidation proceeds via a free-radical chain reaction. Dioctyldiphenylamine interrupts this cycle. The mechanism involves the donation of a hydrogen atom from the secondary amine to a peroxy radical (ROO•), which is a key propagating species in oxidation. This action neutralizes the radical and forms a stable, resonance-delocalized aminyl radical that is less reactive and does not propagate the oxidation chain.
Caption: Antioxidant mechanism of Dioctyldiphenylamine.
General Reactivity and Stability
Dioctyldiphenylamine is a stable compound under normal storage conditions.[3] Its reactivity profile is characteristic of secondary aromatic amines.
-
Compatibility: It is stable but combustible. It is incompatible with strong oxidizing agents.[3][7]
-
Reactivity with Acids: As a base, it neutralizes acids in exothermic reactions to form salts and water.[3][5]
-
Other Incompatibilities: It may be incompatible with isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides.[3][5]
-
Reaction with Reducing Agents: Combination with strong reducing agents, such as hydrides, may generate flammable gaseous hydrogen.[3][5]
-
Thermal Decomposition: When heated to decomposition, it can emit toxic fumes of nitrogen oxides (NOx), carbon monoxide, and carbon dioxide.[2][8]
Synthesis and Manufacturing
The industrial synthesis of dioctyldiphenylamines is typically achieved through the Friedel-Crafts alkylation of diphenylamine.[2] In this process, diphenylamine is reacted with an octylating agent, most commonly an octene isomer like diisobutylene, in the presence of an acidic catalyst.
The choice of catalyst (e.g., activated clays, bentonite, AlCl₃) and reaction conditions (temperature, molar ratio of reactants) can be tuned to control the degree of alkylation and the resulting isomer distribution.[9][10] The synthesis will invariably produce a mixture of mono-, di-, and tri-alkylated products, as well as different positional isomers. Subsequent purification steps are required to isolate a product with the desired composition.
Caption: General synthesis workflow for Dioctyldiphenylamine.
Industrial Applications
The high efficacy as an antioxidant combined with excellent solubility in hydrocarbons makes dioctyldiphenylamine a valuable additive in numerous industrial products.[1]
-
Lubricants: It is a key additive in automotive and industrial lubricants, including engine oils and greases. It improves the thermal and oxidative stability of the base oils, preventing the formation of sludge and varnish, thereby extending the lubricant's service life and protecting engine components.[1][2]
-
Polymers and Rubber: It is incorporated into various polymers and elastomers (e.g., neoprene) as an antioxidant and stabilizer.[3] It protects the material from degradation caused by heat and oxygen during processing and end-use, preserving its mechanical properties and durability.[1]
-
Plastics: It serves as a processing aid and stabilizer in the plastics industry, enhancing the resilience of materials to environmental stress.[1]
Safety and Handling
As with many aromatic amines, appropriate caution should be exercised when handling dioctyldiphenylamine. The following information is based on safety data for the 4,4'-isomer and general chemical safety principles.
-
Hazards: The compound is considered harmful if swallowed, inhaled, or in contact with skin.[11] It can cause skin and eye irritation.[12] It is also classified as toxic to aquatic life with long-lasting effects.[6]
-
Personal Protective Equipment (PPE): When handling, especially the powdered form, appropriate PPE should be worn. This includes:
-
Handling: Work should be conducted in a well-ventilated area or under a chemical fume hood.[13] Avoid the formation of dust.[13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat, sources of ignition, and incompatible materials such as strong oxidizing agents.[3][13]
Conclusion
3,3'-Dioctyldiphenylamine, as a member of the dioctyldiphenylamine family, is an effective high-molecular-weight antioxidant. Its chemical properties, particularly the ability of its secondary amine group to scavenge free radicals, make it highly valuable for stabilizing materials such as lubricants and polymers against oxidative degradation. While specific experimental data for the 3,3'- isomer is limited, its fundamental chemical behavior can be confidently inferred from the extensive studies on the 4,4'- isomer. The difference in the substitution pattern is expected to primarily influence its physical properties, such as melting point and crystallinity, rather than its core antioxidant function. Further research dedicated specifically to the 3,3'- isomer would be beneficial to fully elucidate its unique physical characteristics and potential performance advantages in specific applications.
References
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Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET. Retrieved from
[5] PubChem. (n.d.). 4,4'-Dioctyldiphenylamine | C28H43N | CID 7569. Retrieved from
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[13] ChemicalBook. (2026, January 3). Chemical Safety Data Sheet MSDS / SDS - P,P'-DIOCTYLDIPHENYLAMINE. Retrieved from
[12] 3M. (n.d.). Safety Data Sheet IDENTIFICATION OF THE SUBSTANCE/PREPARATION AND OF THE COMPANY/UNDERTAKING TRANSPORTATION INFORMATION. Retrieved from
[11] TCI Chemicals. (2025, November 5). SAFETY DATA SHEET. Retrieved from
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[10] Google Patents. (n.d.). EP1694757B1 - Antioxidant composition of octylated diphenylamine and process of preparation thereof. Retrieved from
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